

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of Crude Oligonucleotides

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Compound of Interest

Compound Name: DMT-dI Phosphoramidite

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This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of crude oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unexpected peaks in a crude oligonucleotide HPLC chromatogram?

Unexpected peaks in the HPLC analysis of crude oligonucleotides typically arise from a combination of synthesis-related impurities, the inherent biophysical properties of the oligonucleotides themselves, and the analytical method conditions. The most common sources include:

- Synthesis-Related Impurities:
 - Truncated Sequences (n-1, n-2, etc.): Often called "shortmers," these are sequences that failed to couple at one or more steps during solid-phase synthesis.[\[1\]](#)[\[2\]](#)
 - Elongated Sequences (n+1): Known as "longmers," these can result from issues with the deprotection step.[\[3\]](#)[\[4\]](#)

- Sequences with Incomplete Deprotection: Residual protecting groups, such as the dimethoxytrityl (DMT) group on the 5' end, will alter the hydrophobicity and lead to distinct peaks.[\[5\]](#)
- Modified Bases: Side reactions during synthesis can lead to chemical modifications of the nucleobases.[\[5\]](#)
- Phosphodiester Backbone Variants: Modifications like phosphorothioates introduce chirality at each phosphorus atom, potentially leading to a cluster of diastereomeric peaks.[\[6\]](#)[\[7\]](#)
- Oligonucleotide Secondary Structures:
 - Single-stranded oligonucleotides, particularly those with high GC-content, can fold into secondary structures like hairpins, duplexes, or G-quadruplexes.[\[5\]](#)[\[8\]](#) These different conformations can resolve into separate peaks under non-denaturing HPLC conditions.
- Instrument and Method Artifacts:
 - System Contamination: Impurities from the mobile phase, glassware, or carryover from previous injections can appear as extraneous peaks.[\[9\]](#)
 - Column Bleed: Degradation of the stationary phase can introduce artifacts.[\[9\]](#)
 - Chelation: Oligonucleotides can chelate with metal surfaces in the HPLC system, leading to peak broadening or splitting.[\[10\]](#)

Q2: My main product peak is broad, or has a shoulder. What could be the cause?

A broad peak or a shoulder on the main peak can be indicative of several issues:

- Co-eluting Impurities: Shortmer or longmer sequences that are very close in length and composition to the full-length product may not be fully resolved, leading to peak broadening or shoulders.
- Diastereomers: For oligonucleotides with backbone modifications like phosphorothioates, the presence of multiple diastereomers can result in a broad, poorly resolved peak.[\[6\]](#)

- **Secondary Structures:** The presence of stable secondary structures in equilibrium with the single-stranded form can lead to broadened peaks.[\[11\]](#)
- **Column Overload:** Injecting too much sample can saturate the column, causing peak distortion.
- **Poor Column Health:** An aging column or one that has been contaminated can lose resolution.

Q3: I see a significant peak eluting much later than my main product in reverse-phase HPLC. What is it likely to be?

A late-eluting peak in reverse-phase (RP)-HPLC is typically more hydrophobic than the main product. A common cause for this is the presence of the 5'-dimethoxytrityl (DMT) protecting group, which is highly hydrophobic.[\[5\]](#) If the final detritylation step of the synthesis is incomplete, the "DMT-on" species will be retained much longer on the C18 column. Other hydrophobic modifications or impurities could also be the cause.

Q4: How can I confirm the identity of an unexpected peak?

The most definitive way to identify an unexpected peak is to couple the HPLC system to a mass spectrometer (HPLC-MS).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) This will provide the mass-to-charge ratio of the species in the peak, allowing you to determine if it is a shortmer, a modified product, or another impurity. If HPLC-MS is not available, collecting the fraction corresponding to the peak and analyzing it by offline mass spectrometry or enzymatic digestion followed by analysis can also provide valuable information.

Troubleshooting Guides

Problem 1: Multiple Peaks Observed for a Single Oligonucleotide Sequence

This is a common issue, often related to the conformation of the oligonucleotide or the presence of closely related impurities.

Caption: Troubleshooting workflow for multiple HPLC peaks.

Potential Cause	Expected Observation	Confirmatory Data (from MS)
Truncated Sequence (n-1)	Peak eluting slightly earlier than the main peak in RP-HPLC.	Mass will be lower than the full-length product by the mass of one nucleotide.
Elongated Sequence (n+1)	Peak eluting slightly later than the main peak in RP-HPLC.	Mass will be higher than the full-length product by the mass of one nucleotide.
DMT-on Species	Peak eluting significantly later in RP-HPLC.	Mass will be higher by the mass of the DMT group (approx. 302 Da).
Secondary Structures	Multiple peaks that may merge at elevated temperatures.	All peaks will have the same mass as the full-length product.
Phosphorothioate Diastereomers	Broad peak or a series of closely spaced, poorly resolved peaks.	All peaks will have the same mass corresponding to the phosphorothioate oligonucleotide.

Problem 2: Appearance of Ghost or Extraneous Peaks

These are peaks that are not related to the oligonucleotide sample itself.

Caption: Troubleshooting workflow for ghost peaks in HPLC.

Experimental Protocols

Protocol 1: Identification of Unexpected Peaks by HPLC-MS

Objective: To determine the mass of species present in unexpected HPLC peaks.

Methodology:

- System Setup:

- Couple a compatible mass spectrometer (e.g., ESI-QTOF or Orbitrap) to the HPLC system.
- Use an ion-pairing mobile phase that is compatible with mass spectrometry, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP).^{[14][15][17]} A common mobile phase is:
 - Buffer A: 15 mM TEA, 10-100 mM HFIP in water.
 - Buffer B: Methanol or Acetonitrile.
- Chromatography:
 - Equilibrate the column (typically a C18 for oligonucleotides) with the initial mobile phase conditions.
 - Inject the crude oligonucleotide sample.
 - Run a suitable gradient to separate the main product from impurities.
- Mass Spectrometry:
 - Operate the mass spectrometer in negative ion mode, as the phosphodiester backbone is negatively charged.^[13]
 - Acquire full scan mass spectra across a relevant m/z range (e.g., 500-2500 m/z).
 - The raw data will show a series of peaks for each species, corresponding to different charge states.
- Data Analysis:
 - Use deconvolution software to process the raw mass spectrum for each chromatographic peak. This will convert the multiple charge state peaks into a single, neutral mass for each component.
 - Compare the deconvoluted masses to the expected masses of the full-length product and potential impurities (see table above).

Protocol 2: Thermal Melting Analysis to Disrupt Secondary Structures

Objective: To determine if multiple peaks are a result of secondary structures by using elevated temperature to denature them.

Methodology:

- Initial Analysis:
 - Perform an initial HPLC run at a standard temperature (e.g., 30°C) and record the chromatogram.
- Elevated Temperature Analysis:
 - Increase the column oven temperature to 60°C and allow the system to equilibrate. For particularly stable structures, temperatures up to 80-90°C may be necessary.[11]
 - Inject the same sample and run the same HPLC method.
 - Increase the temperature in increments (e.g., 10°C) and repeat the analysis.
- Data Analysis:
 - Compare the chromatograms obtained at different temperatures.
 - If multiple peaks corresponding to secondary structures were present, they should begin to merge into a single, sharper peak as the temperature increases and the structures denature.[18] The retention time may also shift.
 - Peaks corresponding to chemical impurities (e.g., shortmers) will likely remain resolved at higher temperatures.

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